2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid
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Overview
Description
2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid: is a fluorinated aromatic carboxylic acid with the molecular formula C8H2F6O2 . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-(Trifluoromethyl)benzaldehyde: One common method involves the oxidation of 4-(trifluoromethyl)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to yield 2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid.
Industrial Production Methods: Industrial production typically involves large-scale oxidation reactions using robust oxidizing agents and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: It can be reduced to corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products:
Alcohols and Aldehydes: Formed through reduction reactions
Complex Fluorinated Aromatics: Formed through further oxidation or substitution reactions
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy .
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with enhanced metabolic stability and bioavailability .
Industry:
Mechanism of Action
The mechanism of action of 2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid is primarily influenced by its fluorine atoms, which enhance its electron-withdrawing properties. This makes the compound highly reactive in electrophilic aromatic substitution reactions. The fluorine atoms also increase the compound’s lipophilicity, which can affect its interaction with biological membranes and proteins .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness:
- Higher Fluorine Content: Compared to similar compounds, 2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid has a higher number of fluorine atoms, which enhances its chemical stability and reactivity .
- Enhanced Reactivity: The presence of multiple fluorine atoms increases its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O2/c9-3-1-2(7(15)16)5(10)6(11)4(3)8(12,13)14/h1H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQMUFVHLSYENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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